(S)-3-Mercaptopyrrolidine hydrochloride
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Overview
Description
(S)-3-Mercaptopyrrolidine hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a thiol group (-SH) attached to the third carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Mercaptopyrrolidine hydrochloride typically involves the reaction of (S)-3-chloropyrrolidine with a thiol reagent under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the thiol group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Mercaptopyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
Scientific Research Applications
(S)-3-Mercaptopyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-Mercaptopyrrolidine hydrochloride involves its interaction with thiol-containing enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various molecular pathways and biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
(S)-3-Mercaptopyrrolidine hydrochloride is unique due to its specific structure and reactivity. Similar compounds include:
Pyrrolidine: The parent compound without the thiol group.
Pyrrolidine-2-thione: A sulfur-containing derivative with different reactivity.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Properties
IUPAC Name |
(3S)-pyrrolidine-3-thiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKKMODFTCFDDY-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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